3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol CAS number and structure
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol CAS number and structure
Executive Summary
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (CAS: 1216157-10-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally analogous to the phenyl-based scaffold of Fluoxetine and the thiophene scaffold of Duloxetine, this compound offers a strategic entry point for developing next-generation antidepressants and analgesics.
The presence of the bromine atom at the C5 position of the thiophene ring provides a critical "chemical handle" for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion of Structure-Activity Relationship (SAR) libraries. This guide outlines a robust, scalable synthetic route designed to preserve the halogen handle while installing the sensitive amino-alcohol motif.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1216157-10-6 |
| IUPAC Name | 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol |
| Molecular Formula | C₇H₁₀BrNOS |
| Molecular Weight | 236.13 g/mol |
| Appearance | Pale yellow to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Bromide, Thiophene |
| pKa (Calc.) | ~9.5 (Amine), ~13.5 (Alcohol) |
Synthetic Architecture
The synthesis of 1,3-amino alcohols on a thiophene scaffold requires careful regiocontrol. Direct amination of the corresponding halide is often plagued by over-alkylation. Therefore, the Friedel-Crafts / Azide / Staudinger sequence is the preferred methodology for generating the primary amine with high fidelity.
Mechanistic Pathway
The synthesis begins with the regioselective acylation of 2-bromothiophene. The bromine substituent directs the incoming acyl group to the C5 position (the open
Critical Control Point: The final reduction step must avoid dehalogenation of the aromatic bromine. Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the risk of hydrodebromination. The Staudinger reduction (PPh₃/H₂O) is the expert choice here, as it is chemoselective for the azide.
Figure 1: Chemoselective synthesis pathway avoiding hydrodebromination.
Detailed Experimental Protocols
Protocol A: Acylation & Reduction (The Chloro-Alcohol Intermediate)
This stage constructs the carbon skeleton. The use of AlCl₃ requires strictly anhydrous conditions.
Reagents:
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2-Bromothiophene (1.0 equiv)
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3-Chloropropionyl chloride (1.1 equiv)
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Aluminum Chloride (AlCl₃) (1.2 equiv)
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Dichloromethane (DCM) (Anhydrous)
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Sodium Borohydride (NaBH₄) (0.6 equiv)
Step-by-Step Methodology:
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Acylation: In a flame-dried flask under N₂, suspend AlCl₃ in DCM at 0°C. Dropwise add 3-chloropropionyl chloride. Stir for 15 min to form the acylium complex.
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Addition: Add 2-bromothiophene dropwise, maintaining temp < 5°C. The solution will darken. Stir at RT for 2 hours.
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Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄. Concentrate to yield the crude ketone (Solid).
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Validation: Check TLC (Hexane/EtOAc 4:1). Ketone Rf ~ 0.5.
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Reduction: Dissolve the crude ketone in Ethanol (0.5 M) at 0°C. Add NaBH₄ in portions. Stir for 1 hour.
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Workup: Quench with Acetone (to destroy excess borohydride), then concentrate. Partition residue between EtOAc and Water.[1]
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Purification: Flash chromatography (Hexane/EtOAc) to isolate 3-Chloro-1-(5-bromothiophen-2-yl)propan-1-ol .
Protocol B: Azidation & Staudinger Reduction (The Amine Installation)
This protocol avoids the use of high-pressure ammonia and prevents secondary amine formation.
Reagents:
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Chloro-alcohol intermediate (from Protocol A)
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Sodium Azide (NaN₃) (1.5 equiv)
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Triphenylphosphine (PPh₃) (1.2 equiv)
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DMF (Solvent 1), THF/Water (Solvent 2)
Step-by-Step Methodology:
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Displacement: Dissolve the chloro-alcohol in DMF (0.5 M). Add NaN₃. Heat to 80°C for 4-6 hours.
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Safety: Azides are shock-sensitive. Do not concentrate the reaction mixture to dryness if NaN₃ is present. Work up by diluting with water and extracting with Ether.[2]
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Validation: IR Spectroscopy of the crude oil will show a strong Azide stretch at ~2100 cm⁻¹ .
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Staudinger Reduction: Dissolve the crude azide in THF. Add PPh₃. Evolution of N₂ gas will be observed (bubbling). Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).
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Hydrolysis: Add Water (10% v/v of THF volume) and heat to 50°C for 2 hours to hydrolyze the intermediate.
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Isolation: Concentrate THF. Acidify with 1M HCl to pH 2 (extracts PPh₃O into organic, keeps amine in aqueous). Wash aqueous layer with DCM. Basify aqueous layer to pH 12 with NaOH. Extract product with DCM/Isopropanol (3:1).
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Final Product: Dry and concentrate to yield 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol .
Applications in Drug Discovery[1]
Pharmacophore Mapping
This compound serves as a "reversed" thiophene analogue of the phenylpropylamine pharmacophore found in Fluoxetine and Atomoxetine.
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Bioisosterism: The thiophene ring is a bioisostere of the phenyl ring but with different electronic properties (electron-rich) and metabolic susceptibility.
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The "Bromine Handle": The 5-Br position allows for the introduction of aryl or heteroaryl groups via Suzuki coupling after the amino-alcohol core is established, enabling late-stage functionalization.
Figure 2: Strategic utility of the scaffold in medicinal chemistry.
Safety & Handling
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Brominated Thiophenes: Can be lachrymators and skin irritants. Handle in a fume hood.
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Sodium Azide: Highly toxic and shock-sensitive. Avoid contact with acid (forms HN₃ gas) and heavy metals. Quench excess azide with nitrous acid (NaNO₂/H₂SO₄) during disposal.
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Stereochemistry: The product contains one chiral center (C1). The protocols above yield the racemate . For enantioselective synthesis, use asymmetric transfer hydrogenation (ATH) with a Ru-TsDPEN catalyst instead of NaBH₄ in Step A.
References
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology. Retrieved from [Link]
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Sorrilha, A. E., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Quimica Nova. Retrieved from [Link]
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PubChem. (2025). Compound Summary: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Duloxetine Intermediate).[3][4] Retrieved from [Link]
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Organic Syntheses. (2010). Staudinger Reduction of Azides to Amines. Org.[1][2][5][6][7] Synth. Coll. Vol. 10. Retrieved from [Link]
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